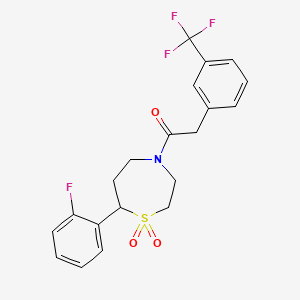
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C20H19F4NO3S and its molecular weight is 429.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule characterized by its unique structural features, including a thiazepan ring and fluorinated aromatic groups. These structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound has the following molecular formula: C19H17F2N2O4S and a molecular weight of approximately 420.47 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Preliminary studies suggest that the compound may interact with various biological targets, potentially acting as an inhibitor or modulator in biochemical pathways. Its thiazepane structure is known for its ability to bind to certain enzymes and receptors, which could lead to therapeutic effects in conditions such as pain management and neuropharmacology.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antidepressant Activity : Some derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), indicating potential antidepressant properties .
- Anticancer Properties : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and ovarian cancer . The mechanism often involves inhibition of specific signaling pathways crucial for cancer cell survival.
Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antidepressant | 5-HT1A, 5-HT7 receptor affinity | |
| Anticancer | Cytotoxicity against MCF-7 and ovarian cancer | |
| Enzyme Inhibition | Potential inhibition of phosphodiesterases |
Case Study 1: Antidepressant Properties
In a study investigating the antidepressant potential of compounds similar to the target molecule, it was found that certain derivatives exhibited significant binding affinity to serotonin receptors. These findings suggest that modifications to the thiazepane core could enhance antidepressant efficacy .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer activity of thiazepane derivatives against MCF-7 breast cancer cells. The results indicated that specific structural modifications led to increased cytotoxicity compared to standard treatments like doxorubicin, highlighting the therapeutic potential of these compounds in oncology .
Propriétés
IUPAC Name |
1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3S/c21-17-7-2-1-6-16(17)18-8-9-25(10-11-29(18,27)28)19(26)13-14-4-3-5-15(12-14)20(22,23)24/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWJXDQVVSUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














